Selective Hypochlorite Detection Compared to HPF
In a direct head-to-head comparison using identical assay conditions, APF displayed a 3600-fold fluorescence increase upon reaction with 3 µM hypochlorite (OCl⁻), whereas its closest structural analog HPF showed only a 6-fold increase [1]. This 600-fold differential response is the mechanistic basis for using the APF/HPF pair in tandem to specifically detect hypochlorite in complex biological systems: hypochlorite production is visualized by increased fluorescence in APF-loaded cells with no concurrent increase in HPF-loaded cells [2].
HPF: 6× increase
| Evidence Dimension | Fluorescence fold-increase upon reaction with 3 µM hypochlorite (OCl⁻) |
|---|---|
| Target Compound Data | APF: 3600-fold increase |
| Comparator Or Baseline | HPF: 6-fold increase; H2DCFDA: 86-fold increase |
| Quantified Difference | 600-fold greater than HPF; 42-fold greater than H2DCFDA |
| Conditions | 10 µM probe in 0.1 M sodium phosphate buffer, pH 7.4; excitation/emission 490/515 nm (APF & HPF) or 500/520 nm (DCF); data from Thermo Fisher Table 18.4, reproducing Sets. et al., JBC 2003 |
Why This Matters
This selectivity is essential for researchers quantifying myeloperoxidase-derived hypochlorite in neutrophils and macrophages, where HPF would yield a false-negative result and DCFH-DA would introduce confounding signals from other ROS.
- [1] Thermo Fisher Scientific. Table 18.4: Fluorescence response of 3′-(p-aminophenyl) fluorescein (APF), 3′-(p-hydroxyphenyl) fluorescein (HPF) and dichlorodihydrofluorescein diacetate (H2DCFDA) to various reactive oxygen species (ROS). View Source
- [2] Setsukinai, K., Urano, Y., Kakinuma, K., Majima, H. J., & Nagano, T. (2003). Development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species. Journal of Biological Chemistry, 278(5), 3170–3175. View Source
